2-Oxo-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
2-oxo-1,2-dihydroquinoline-4-carboxylate is conjugate base of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. It is a conjugate base of a 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
Scientific Research Applications
Synthesis and Structural Characterization
2-Oxo-1,2-dihydroquinoline-4-carboxylate and its derivatives have been extensively studied for their synthesis, structural characterization, and potential applications. Hayani et al. (2020, 2021) developed systematic approaches for synthesizing these compounds. They employed esterification reactions of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with various alcohols, followed by alkylation reactions with different alkylating agents. The structures of the synthesized compounds were confirmed using nuclear magnetic resonance (NMR) spectroscopy and monocrystalline X-ray crystallography. Additionally, Hirshfeld surface analysis was utilized to explore non-bond interactions and intermolecular contacts in solid-phase crystal packing. These studies provide a detailed understanding of the molecular structure and interactions of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, laying the foundation for exploring their potential applications in various fields (Hayani et al., 2020) (Hayani et al., 2021).
Anticancer Activity
Research by Gaber et al. (2021) focused on producing new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and assessing their anticancer efficacy against the breast cancer MCF-7 cell line. This study highlighted the significant anticancer activity of specific synthesized compounds compared to the reference compound Dox, suggesting the therapeutic potential of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives in cancer treatment (Gaber et al., 2021).
Biochemical Insights
The biochemical properties of 2-Oxo-1,2-dihydroquinoline-4-carboxylate were explored by Rosche et al. (1995) who studied 2-Oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida 86. This enzyme system, consisting of a reductase and oxygenase, plays a role in the quinoline degradation pathway. It catalyzes the NADH-dependent oxygenation of 2-oxo-1,2-dihydroquinoline. The study provided insights into the enzyme's substrate specificity, physical, chemical, and catalytic properties, contributing to the understanding of its role in microbial metabolism and potential applications in bioremediation (Rosche et al., 1995).
properties
Product Name |
2-Oxo-1,2-dihydroquinoline-4-carboxylate |
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Molecular Formula |
C10H6NO3- |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)/p-1 |
InChI Key |
MFSHNFBQNVGXJX-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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